Sub‑Nanomolar PIM1 Inhibitory Potency – Direct Head‑to‑Head Comparison with 6‑Fluoro, 6‑Methyl, and 6‑Unsubstituted Analogs
In a controlled biochemical assay against PIM1 kinase (ATP = 30 μM), 4‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑6‑amine (compound 9) demonstrated an IC50 of 0.41 nM [1]. This potency is marginally higher than the 6‑fluoro analog (compound 8, IC50 = 0.28 nM) but substantially greater than the 6‑methyl analog (compound 3, IC50 = 0.64 nM) and the 6‑unsubstituted derivative (compound 2, IC50 = 0.84 nM). The 0.41 nM value confirms that the 4‑chloro‑6‑amino substitution pattern retains excellent PIM1 engagement while offering a distinct lipophilicity profile compared to the 6‑fluoro variant.
| Evidence Dimension | PIM1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.41 nM |
| Comparator Or Baseline | 6-Fluoro analog: 0.28 nM; 6-Methyl analog: 0.64 nM; 6-Methoxy analog: 0.84 nM; 6-Unsubstituted: 0.84 nM |
| Quantified Difference | Target is 2.05× more potent than 6-methyl analog; 2.05× more potent than 6-unsubstituted; 1.46× less potent than 6-fluoro analog |
| Conditions | PIM1 kinase inhibition assay; n=4 replicates; [ATP] = 30 μM |
Why This Matters
This sub‑nanomolar potency supports its use as a high‑affinity PIM1 probe or as a privileged starting scaffold for pan‑PIM inhibitor optimization, with the chloro substituent offering a distinct lipophilic and electronic profile for SAR expansion.
- [1] Nakano H, Hasegawa T, Kojima H, Okabe T, Nagano T. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Med Chem Lett. 2017;8(5):504–509. Table 1. View Source
